N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an ethoxyphenoxy group, a methoxy group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form 2-(4-ethoxyphenoxy)ethyl bromide.
Nucleophilic Substitution: The intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonamide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs, particularly as antimicrobial agents.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-ethoxyphenoxy)acetate
- N-[2-(4-ethoxyphenoxy)ethyl]cyclopropanamine hydrochloride
Uniqueness
N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with microbial enzymes, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-4-23-15-6-8-16(9-7-15)24-12-11-19-25(20,21)18-13-14(2)5-10-17(18)22-3/h5-10,13,19H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYPCVJBHXOJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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